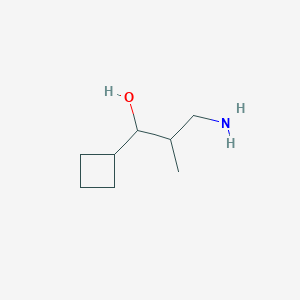

3-Amino-1-cyclobutyl-2-methylpropan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-amino-1-cyclobutyl-2-methylpropan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-6(5-9)8(10)7-3-2-4-7/h6-8,10H,2-5,9H2,1H3 |

InChI Key |

SHRJIGZFPKMAQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1CCC1)O |

Origin of Product |

United States |

Comprehensive Synthetic Methodologies for 3 Amino 1 Cyclobutyl 2 Methylpropan 1 Ol

Retrosynthetic Analysis for the Target Amino Alcohol Scaffold

A retrosynthetic analysis of 3-Amino-1-cyclobutyl-2-methylpropan-1-ol reveals several potential disconnection points, leading to simpler and more readily available starting materials. The primary bond disconnections to consider are the C-N bond and the C-C bonds adjacent to the hydroxyl and amino groups.

One logical disconnection is at the C-N bond, which suggests an amino group introduction at a late stage. This could be achieved through the reduction of a corresponding azide (B81097) or nitro compound, or via reductive amination of a ketone. This approach simplifies the immediate precursor to a 3-hydroxy-2-methyl-1-cyclobutylpropanone or a related derivative.

Alternatively, a C-C bond disconnection between the carbon bearing the hydroxyl group and the cyclobutyl ring points towards a nucleophilic addition of a cyclobutyl organometallic reagent to a protected α-amino aldehyde. This strategy is advantageous for controlling the stereocenter at the alcohol-bearing carbon.

Another viable C-C bond disconnection is between the C2 and C3 carbons. This leads to a synthon equivalent of a 2-methyl-3-aminopropanal and a cyclobutyl nucleophile. This approach might involve an aldol-type reaction or the addition of a nitromethane (B149229) equivalent followed by reduction.

These retrosynthetic pathways form the basis for the various synthetic strategies discussed in the following sections.

Stereoselective and Asymmetric Synthesis Strategies for Enantiopure this compound

The presence of multiple stereocenters in this compound necessitates the use of stereoselective and asymmetric synthetic methods to obtain enantiomerically pure products.

Chiral pool synthesis is a powerful strategy that utilizes naturally occurring chiral compounds as starting materials. numberanalytics.com For the synthesis of this compound, chiral amino acids or carbohydrates can serve as versatile precursors.

For instance, a chiral amino acid such as D- or L-alanine could be a suitable starting point. The synthesis could commence with the protection of the amino and carboxyl groups, followed by the elongation of the carbon chain. The cyclobutyl moiety could be introduced via the addition of a cyclobutyl Grignard reagent to an aldehyde derived from the protected amino acid. Subsequent functional group manipulations, including reduction of the newly formed carbonyl and deprotection, would yield the target amino alcohol. The stereochemistry at the C2 position would be predetermined by the choice of the starting amino acid.

| Starting Material | Key Transformation | Resulting Stereocenter Control |

| D-Alanine | Addition of cyclobutylmagnesium bromide to a protected alanine-derived aldehyde | Control of the stereocenter at C2 |

| L-Alanine | Addition of cyclobutylmagnesium bromide to a protected alanine-derived aldehyde | Control of the stereocenter at C2 |

This approach, while potentially efficient, is limited by the availability of suitable chiral precursors and may require extensive functional group interconversions.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including amino alcohols. nih.govresearchgate.net For the synthesis of this compound, an organocatalytic approach could be employed to control the formation of the key stereocenters.

A plausible strategy involves an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone. For example, the conjugate addition of nitromethane to a cyclobutyl-containing α,β-unsaturated aldehyde, catalyzed by a chiral organocatalyst such as a diarylprolinol silyl (B83357) ether, could establish the stereocenter at the C2 position. Subsequent reduction of the nitro group and the aldehyde would furnish the desired 1,3-amino alcohol.

Alternatively, an asymmetric aldol (B89426) reaction between a cyclobutyl aldehyde and a protected amino-aldehyde, catalyzed by a chiral proline derivative, could be employed to construct the carbon skeleton with high stereocontrol.

| Reaction Type | Catalyst | Key Bond Formation | Stereocenter Controlled |

| Asymmetric Michael Addition | Diarylprolinol silyl ether | C-C bond | C2 |

| Asymmetric Aldol Reaction | Proline derivative | C-C bond | C1 and C2 |

The development of organocatalytic methods for the synthesis of functionalized cyclobutanes is an active area of research and offers promising avenues for the enantioselective preparation of the target molecule. researchgate.netrsc.org

Transition metal catalysis provides a versatile platform for a wide range of asymmetric transformations that can be applied to the synthesis of this compound.

Asymmetric hydrogenation of a suitably functionalized precursor is a highly efficient method for introducing chirality. For instance, the asymmetric hydrogenation of a β-amino ketone or a γ-amino-β-ketoester, using a chiral ruthenium or rhodium catalyst, could provide the desired amino alcohol with high enantioselectivity.

Palladium-catalyzed cross-coupling reactions can be utilized to construct the carbon skeleton. For example, a Negishi or Suzuki coupling between a chiral organozinc or organoboron reagent and a cyclobutyl-containing electrophile could be a key step.

Asymmetric hydroamination, catalyzed by a chiral transition metal complex, could be used to introduce the amino group enantioselectively across a double bond in a cyclobutyl-containing alkene.

| Reaction Type | Catalyst | Key Transformation |

| Asymmetric Hydrogenation | Chiral Ru or Rh complex | Reduction of a ketone or ester |

| Asymmetric Cross-Coupling | Chiral Pd complex | C-C bond formation |

| Asymmetric Hydroamination | Chiral transition metal complex | C-N bond formation |

The incorporation of a cyclobutyl substituent in molecules through transition metal-catalyzed cross-coupling reactions is a well-established strategy. researchgate.net

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. researchgate.netmdpi.com Enzymes such as ketoreductases, transaminases, and lipases can be employed for the asymmetric synthesis of this compound.

A ketoreductase could be used for the asymmetric reduction of a 3-amino-1-cyclobutyl-2-methyl-1-propanone precursor to selectively form one enantiomer of the alcohol. These enzymes often exhibit excellent enantioselectivity and operate under mild reaction conditions.

A transaminase could be utilized to introduce the amino group enantioselectively. The biocatalytic amination of a corresponding ketone precursor using a chiral amine as the amino donor would directly yield the chiral amino alcohol.

Lipases can be employed for the kinetic resolution of a racemic mixture of the target amino alcohol or a precursor. By selectively acylating one enantiomer, the other can be obtained in high enantiomeric purity.

| Enzyme Class | Transformation | Substrate |

| Ketoreductase | Asymmetric reduction of a ketone | 3-Amino-1-cyclobutyl-2-methyl-1-propanone |

| Transaminase | Asymmetric amination of a ketone | 1-Cyclobutyl-2-methyl-1,3-propanediol |

| Lipase | Kinetic resolution via acylation | Racemic this compound |

The development of engineered enzymes continues to expand the scope of biocatalysis for the synthesis of complex chiral molecules.

Divergent Total Synthesis Routes and Modular Assembly Strategies

A divergent synthetic approach would allow for the preparation of a library of related compounds from a common intermediate. Starting from a key cyclobutane-containing building block, different functional groups can be introduced in a stepwise manner to access a variety of analogs of this compound.

A modular assembly strategy would involve the synthesis of key fragments that are then coupled together. For example, a chiral cyclobutyl-containing fragment could be synthesized separately and then coupled with a fragment containing the amino and methyl groups. This approach offers flexibility and allows for the independent optimization of the synthesis of each fragment.

These strategies are particularly valuable in medicinal chemistry for the rapid generation of analogs for structure-activity relationship studies. The synthesis of chiral scaffolds based on polyfunctional cyclobutane (B1203170) β-amino acids has been reported, highlighting the potential for creating diverse molecular platforms. core.ac.uk

Strategies Involving Nucleophilic Ring Opening Reactions (e.g., Epoxides, Aziridines, Cyclic Carbonates)

The ring-opening of strained heterocycles, particularly epoxides, by nucleophiles is a cornerstone of organic synthesis for the formation of 1,2-difunctionalized compounds like β-amino alcohols. A plausible synthetic route to this compound via this strategy would involve the synthesis of a suitable cyclobutyl-substituted epoxide followed by its regioselective opening with an amine.

A hypothetical, yet chemically sound, pathway begins with the epoxidation of a cyclobutyl-containing alkene. For instance, (3-cyclobutylbut-1-en-2-yl)methanol could be treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding epoxide, 2-(1-cyclobutyl-1-methyloxiran-2-yl)methanol.

The subsequent and crucial step is the nucleophilic attack by an amine. The reaction of this epoxide with a protected form of ammonia (B1221849), such as benzylamine (B48309), would proceed via an SN2 mechanism. Under basic or neutral conditions, the nucleophilic attack is expected to occur at the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.comyoutube.com This regioselectivity is a key consideration in the synthesis of such substituted amino alcohols. The attack of benzylamine on the terminal carbon of the epoxide would yield the desired intermediate, 3-(benzylamino)-1-cyclobutyl-2-methylpropan-1-ol. The final step would involve the removal of the benzyl (B1604629) protecting group, typically through catalytic hydrogenolysis, to afford the target compound. tandfonline.commdma.ch

Alternatively, cyclic carbonates, which are considered greener alternatives to epoxides, can be employed. The reaction of an appropriate carbonate with an amine can also yield the desired β-amino alcohol, often with high regioselectivity and under milder conditions. scirp.orgscirp.org

| Epoxide Substrate | Nucleophile | Catalyst/Conditions | Solvent | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Styrene Oxide | Aniline | YCl3, Room Temp | Solvent-free | 95 | High (attack at benzylic carbon) |

| Propylene Oxide | Aniline | YCl3, Room Temp | Solvent-free | 92 | High (attack at less hindered carbon) |

| Cyclohexene Oxide | Aniline | Vanadium(III) chloride, Room Temp | Acetonitrile | 90 | anti-stereoselective |

| Generic Alkene Oxide | Aromatic Amine | Zirconium(IV) chloride, Room Temp | Acetonitrile | 85-95 | High |

Radical-Mediated Coupling and Rearrangement Pathways

Radical chemistry offers powerful and often complementary methods for C-N bond formation. A particularly relevant approach for the synthesis of this compound is the radical-mediated C-H amination. This strategy allows for the direct conversion of a C-H bond into a C-N bond, potentially streamlining the synthetic sequence.

One such advanced method involves a radical relay chaperone strategy. organic-chemistry.orgnih.gov In a hypothetical application to synthesize the target molecule, a suitable precursor alcohol, such as 1-cyclobutyl-2-methylpropan-1-ol, would first be converted to an imidate derivative. This imidate then serves as a radical precursor. Upon initiation, an imidate radical is formed, which then undergoes a 1,5-hydrogen atom transfer (HAT). This HAT process selectively abstracts a hydrogen atom from the β-carbon of the alcohol backbone, generating a carbon-centered radical at the desired position. This radical is then trapped intramolecularly to form an oxazoline (B21484) intermediate. Subsequent hydrolysis of the oxazoline ring furnishes the final β-amino alcohol. This method is noted for its high regioselectivity and functional group tolerance. organic-chemistry.org

The key advantage of this radical-mediated approach is the ability to functionalize a typically unreactive C(sp³)–H bond at the β-position relative to the hydroxyl group, offering a more direct route compared to traditional multi-step sequences that might involve pre-functionalization. researchgate.net

| Feature | Description | Example Precursor Type |

|---|---|---|

| Strategy | Radical relay chaperone with 1,5-Hydrogen Atom Transfer (HAT) | Primary and Secondary Alcohols |

| Key Intermediate | Imidate radical leading to an oxazoline | Aliphatic and Benzylic Alcohols |

| Selectivity | High regioselectivity for β-C-H amination | Complex molecules like cholesterol derivatives |

| Final Step | Hydrolysis of the oxazoline intermediate | Yields β-amino alcohol |

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. tcichemicals.combeilstein-journals.org This approach is prized for its atom economy, step economy, and the ability to rapidly generate molecular complexity.

For the synthesis of this compound, a plausible MCR could be envisioned based on the Strecker or Ugi reactions. nih.gov A hypothetical three-component reaction could involve cyclobutylacetaldehyde, a suitable amine (or ammonia source), and a cyanide source in a Strecker-type synthesis. The resulting α-aminonitrile could then be subjected to reduction and further functional group manipulations to arrive at the target structure.

A more direct, albeit speculative, MCR could be designed. For example, a reaction involving cyclobutylacetaldehyde, methylmalonic acid or a derivative, and an amine source could potentially assemble the core carbon skeleton with the required substitution pattern. While specific MCRs for this exact target are not documented, the principles of MCRs allow for the creative design of convergent synthetic routes. The power of MCRs lies in their ability to construct complex scaffolds in a single pot, significantly reducing the number of synthetic steps and purification procedures compared to linear syntheses. beilstein-journals.org

| Reaction | Number of Components | Key Reactants | Primary Product |

|---|---|---|---|

| Strecker Synthesis | 3 | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile |

| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |

| Mannich Reaction | 3 | Aldehyde, Amine, Enolizable Carbonyl | β-Amino carbonyl compound |

| Biginelli Reaction | 3 | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to enhance its environmental sustainability.

Use of Greener Solvents and Reagents: In the context of the synthetic routes discussed, the choice of solvent is critical. Water is an ideal green solvent, and some ring-opening reactions of epoxides have been shown to proceed efficiently in aqueous media. organic-chemistry.org The use of cyclic carbonates instead of epoxides, as mentioned in section 2.3.1, represents a substitution with a less hazardous reagent. scirp.org

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. In the nucleophilic ring-opening pathway, employing catalytic amounts of Lewis acids like YCl₃ or heterogeneous catalysts such as zeolites can be more environmentally benign than stoichiometric reagents. scirp.org For the deprotection step, catalytic hydrogenolysis is a clean reaction, with hydrogen gas as the reagent and water as the typical byproduct. researchgate.netresearchgate.net

Atom Economy: Multi-component reactions (MCRs), as discussed in section 2.3.3, are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product, thus minimizing waste. tcichemicals.com

Energy Efficiency: Performing reactions at ambient temperature and pressure, whenever feasible, reduces energy consumption. Several of the catalytic epoxide ring-opening procedures are effective at room temperature. organic-chemistry.org

By consciously applying these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Waste Prevention | Employing MCRs to reduce the number of steps and byproducts. |

| Atom Economy | MCRs that incorporate all starting material atoms into the product. |

| Less Hazardous Chemical Syntheses | Using cyclic carbonates as safer alternatives to epoxides. |

| Safer Solvents and Auxiliaries | Utilizing water or solvent-free conditions for epoxide ring-opening. |

| Catalysis | Using catalytic amounts of Lewis acids or heterogeneous catalysts (zeolites) and Pd/C for hydrogenolysis. |

Stereochemical Investigations and Chiral Recognition of 3 Amino 1 Cyclobutyl 2 Methylpropan 1 Ol

Absolute and Relative Stereochemistry Determination

The molecule 3-Amino-1-cyclobutyl-2-methylpropan-1-ol has two stereocenters, at the carbon bearing the hydroxyl group (C1) and the carbon with the methyl group (C2). This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

Relative stereochemistry defines the spatial relationship between these two centers within the same molecule, designated as either syn (when similar groups are on the same side in a Fischer projection) or anti (when they are on opposite sides). This can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the preferred conformation and thus the relative orientation of the substituents on C1 and C2 can be deduced.

Absolute configuration , on the other hand, refers to the precise 3D arrangement of the atoms at each chiral center, designated by the Cahn-Ingold-Prelog (CIP) priority rules as (R) or (S). libretexts.org While relative stereochemistry can be determined from the molecule itself, assigning the absolute configuration often requires comparison to a known chiral standard.

One common method for determining the absolute configuration of amino alcohols is through the formation of diastereomeric derivatives with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). researchgate.net By reacting the amino alcohol with both (R)- and (S)-MTPA to form esters or amides, two different diastereomers are produced for each enantiomer of the amino alcohol. Analysis of the ¹H or ¹⁹F NMR spectra of these derivatives allows for the assignment of the absolute configuration based on predictable shifts in the signals of protons adjacent to the newly formed chiral center. acs.orgresearchgate.net

Another definitive, though more resource-intensive, method is single-crystal X-ray crystallography. If a suitable crystal of a single stereoisomer can be grown, this technique can provide an unambiguous determination of the absolute configuration. libretexts.org

| Method | Principle | Application to this compound |

| NMR Spectroscopy | Measurement of nuclear spin properties (chemical shifts, coupling constants, NOE) to infer spatial relationships between atoms. | Determination of syn vs. anti relative stereochemistry by analyzing proton-proton coupling constants and NOE correlations. |

| Chiral Derivatization (e.g., Mosher's Method) | Formation of diastereomers with a chiral reagent, leading to distinguishable NMR spectra that correlate with absolute configuration. researchgate.netacs.org | Reaction with (R)- and (S)-MTPA followed by ¹H or ¹⁹F NMR analysis to assign the (R) or (S) configuration at C1 and C2. researchgate.net |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. | Unambiguous determination of the absolute configuration of a single, crystallized stereoisomer. |

Conformational Analysis of Stereoisomers in Various States (Gas-Phase, Solution, Solid-State)

The flexibility of the acyclic propanol (B110389) backbone in this compound allows it to adopt various conformations through rotation around its carbon-carbon single bonds. bham.ac.uklibretexts.org The study of these different spatial arrangements and their relative energies is known as conformational analysis. youtube.com The most stable conformations are typically staggered, where substituents are maximally separated, while eclipsed conformations are higher in energy due to steric and torsional strain. libretexts.org

For a molecule with multiple substituents like this amino alcohol, key conformations around the C1-C2 bond can be visualized using Newman projections. The relative energies of these conformers are influenced by several factors:

Torsional Strain: The repulsion between bonding electrons in adjacent atoms. This is minimized in staggered conformations.

Steric Hindrance: Repulsive interactions between bulky groups. Gauche interactions, where large groups are 60° apart, are less favorable than anti conformations, where they are 180° apart. libretexts.org

Intramolecular Hydrogen Bonding: In the case of this compound, a hydrogen bond can form between the amino (-NH₂) and hydroxyl (-OH) groups. This can significantly stabilize certain gauche conformations.

The preferred conformation can vary depending on the physical state:

Gas-Phase: In the absence of solvent, intramolecular forces dominate. Computational modeling (e.g., using density functional theory, DFT) is often used to predict the lowest energy conformers. Intramolecular hydrogen bonding is likely to be a major stabilizing factor in this state.

Solution: The solvent can have a significant impact on conformational preference. bham.ac.uk Polar solvents can disrupt intramolecular hydrogen bonds by forming their own hydrogen bonds with the solute. The polarity of the solvent can also influence the stability of conformers with different dipole moments. bham.ac.uk Spectroscopic techniques like NMR are invaluable for studying solution-phase conformations.

Solid-State: In a crystal lattice, the molecule adopts a single, fixed conformation. This conformation is determined by a combination of intramolecular forces and intermolecular packing forces within the crystal. X-ray crystallography provides a precise picture of the solid-state conformation.

| State | Dominant Influences | Primary Investigative Technique |

| Gas-Phase | Intramolecular forces (steric, torsional, hydrogen bonding) | Computational Modeling (e.g., DFT) |

| Solution | Intramolecular forces, solvent interactions, temperature | NMR Spectroscopy (coupling constants, NOE) |

| Solid-State | Crystal packing forces, intramolecular forces | Single-Crystal X-ray Crystallography |

Enantiomeric Differentiation Methodologies

Enantiomers possess identical physical properties in an achiral environment, making their separation and differentiation challenging. Specialized techniques that employ a chiral environment are necessary.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. nih.gov It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. The different strengths of these transient interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation. Various types of CSPs exist, including those based on polysaccharides, proteins, and cyclodextrins, which can be selected based on the properties of the amino alcohol. nih.gov

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a capillary column with a chiral stationary phase to separate volatile enantiomers. researchgate.net For a polar molecule like this compound, derivatization is often required to increase its volatility and improve chromatographic performance. This involves converting the polar -OH and -NH₂ groups into less polar derivatives, such as esters or amides. researchgate.net

NMR with Chiral Auxiliaries: While standard NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent or a chiral shift reagent to the NMR tube can induce diastereomeric interactions. This results in separate, distinguishable signals for each enantiomer, allowing for their quantification and the determination of enantiomeric excess (ee).

Mass Spectrometry (MS): While conventional MS does not differentiate between enantiomers, certain advanced techniques can. One approach involves forming diastereomeric complexes with a chiral selector and then analyzing them by MS. Ion mobility-mass spectrometry (IM-MS) is an emerging technique that can separate ions based on their size, shape, and charge, which can differ for diastereomeric complexes of enantiomers.

| Technique | Principle of Differentiation | Key Considerations for this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.govnih.gov | Selection of an appropriate chiral column (e.g., polysaccharide-based) and mobile phase. |

| Chiral GC | Differential interaction with a chiral stationary phase. researchgate.net | Requires derivatization to increase volatility. |

| NMR with Chiral Auxiliaries | Formation of transient diastereomeric complexes, leading to separate NMR signals. | Choice of a suitable chiral solvating agent that interacts effectively with the analyte. |

| Mass Spectrometry (IM-MS) | Separation of diastereomeric complexes based on differences in ion mobility. | Requires formation of stable diastereomeric adducts with a chiral selector. |

Diastereomeric Ratio Assessment and Optimization in Synthetic Protocols

When synthesizing a molecule with multiple stereocenters, like this compound, the reaction often produces a mixture of diastereomers. The ratio of these diastereomers (diastereomeric ratio, d.r.) is a critical measure of the reaction's selectivity. researchgate.net

Assessment: The most common and straightforward method for determining the diastereomeric ratio is ¹H NMR spectroscopy. researchgate.netechemi.com Since diastereomers have different physical properties, their corresponding nuclei are in chemically non-equivalent environments. This results in distinct signals in the NMR spectrum for each diastereomer. By integrating the signals corresponding to a specific proton (or group of protons) in each diastereomer, the ratio of their concentrations can be accurately calculated. researchgate.netrsc.orgnih.gov For complex spectra where signals overlap, advanced NMR techniques or chromatography (HPLC or GC) can be employed for more precise quantification. rsc.orgnih.gov

Optimization: The goal of a stereoselective synthesis is to maximize the formation of the desired diastereomer. ru.nlrsc.orgrsc.orgresearchgate.net This is achieved by carefully controlling the reaction conditions. Key parameters that can be optimized include:

Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.

Reagents and Catalysts: The choice of reducing agent (to form the alcohol) or the use of chiral catalysts can profoundly influence the stereochemical outcome of the reaction. For example, in the reduction of a corresponding β-amino ketone, different catalysts can favor the formation of either the syn or anti amino alcohol. rsc.org

Solvent: The solvent can affect the stability of transition states and the solubility of reagents, thereby influencing the diastereomeric ratio.

Protecting Groups: The nature of any protecting groups on the amine or other functional groups can create steric hindrance that directs the approach of reagents, thus controlling the stereochemistry.

A systematic study of these parameters allows for the optimization of the synthetic protocol to yield the desired diastereomer in high purity.

| Parameter | Influence on Diastereoselectivity |

| Temperature | Lower temperatures generally enhance selectivity by amplifying small differences in activation energies. |

| Catalyst/Reagent | Chiral catalysts or sterically demanding reagents can create a biased environment, favoring one stereochemical pathway. rsc.org |

| Solvent | Can influence transition state energies and reagent solvation, altering the reaction pathway. |

| Substrate Control | Existing stereocenters or protecting groups on the starting material can direct the formation of new stereocenters. |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Amino 1 Cyclobutyl 2 Methylpropan 1 Ol

Vibrational Spectroscopy (IR, Raman) for Intramolecular Hydrogen Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational landscape of molecules, particularly for identifying and characterizing intramolecular hydrogen bonds. In 3-Amino-1-cyclobutyl-2-methylpropan-1-ol, the hydroxyl (-OH) and amino (-NH₂) groups can act as both hydrogen bond donors and acceptors, leading to the potential for intramolecular hydrogen bonding between them. This interaction significantly influences the molecule's preferred conformation.

The hallmark of an intramolecular O-H···N hydrogen bond in the IR and Raman spectra is a noticeable shift in the vibrational frequencies of the involved functional groups. Specifically, the O-H stretching frequency, which typically appears in the 3600-3700 cm⁻¹ range for a "free" hydroxyl group, will broaden and shift to a lower wavenumber (red-shift), often in the 3200-3500 cm⁻¹ region. acs.org The extent of this shift is correlated with the strength of the hydrogen bond. arxiv.orgspiedigitallibrary.org Similarly, the N-H stretching vibrations of the amino group, usually seen as two bands in the 3300-3500 cm⁻¹ range, can also be affected.

Studies on analogous amino alcohols, such as 3-amino-1-propanol, have shown that conformers with an intramolecular O-H···N hydrogen bond are often the most stable in the gas phase. nih.gov The strength of this interaction is generally more pronounced in 3-aminopropanol compared to 2-aminoethanol, suggesting that the longer carbon chain allows for a more favorable geometry for hydrogen bonding. acs.org

Table 1: Representative Vibrational Frequencies for Intramolecular Hydrogen Bonding in Amino Alcohols

Note: This table is based on data for analogous compounds like 3-amino-1-propanol and is intended to be representative of the expected values for this compound.

| Vibrational Mode | "Free" Frequency (cm⁻¹) | H-Bonded Frequency (cm⁻¹) | Technique |

| O-H Stretch | ~3650 | ~3450 (Broad) | IR, Raman |

| Symmetric N-H Stretch | ~3360 | Shifted and Broadened | IR, Raman |

| Asymmetric N-H Stretch | ~3430 | Shifted and Broadened | IR, Raman |

| C-O Stretch | ~1050 | Shifted | IR |

| C-N Stretch | ~1030 | Shifted | IR |

In Raman spectroscopy, the O-H stretching band involved in hydrogen bonding also shows a characteristic red-shift. arxiv.orgnih.gov The complementary nature of IR and Raman spectroscopy is crucial; for instance, symmetric vibrations often yield strong Raman signals, providing a more complete picture of the molecule's vibrational landscape.

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Dynamic Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules, including the relative and absolute stereochemistry of chiral centers. This compound possesses two stereocenters (at C1 and C2), which means it can exist as four possible stereoisomers (two pairs of enantiomers).

¹H and ¹³C NMR Spectroscopy would provide the basic carbon-hydrogen framework. The chemical shifts of the protons and carbons attached to or near the hydroxyl and amino groups would be particularly informative. For instance, the proton on the carbon bearing the hydroxyl group (H1) would likely appear as a multiplet in the 3.5-4.0 ppm range in the ¹H NMR spectrum.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguously assigning all proton and carbon signals by establishing connectivity. For stereochemical assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) is critical. NOESY experiments reveal through-space correlations between protons that are in close proximity, which can help to deduce the relative stereochemistry of the methyl group at C2 and the substituents on C1.

To determine the absolute configuration, the use of chiral derivatizing agents (CDAs) is a common and effective strategy. Reacting the amino alcohol with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), creates a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the differences in chemical shifts (the "Mosher method") can be used to deduce the absolute stereochemistry of the original alcohol and amine centers. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for a Diastereomer of this compound

Note: These are hypothetical chemical shifts based on typical values for similar structural motifs. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 (CH-OH) | 3.6 - 3.8 | ddd | J = 8.0, 6.0, 4.0 |

| H2 (CH-CH₃) | 1.8 - 2.0 | m | |

| H3 (CH₂-NH₂) | 2.8 - 3.0 | m | |

| CH₃ | 0.9 - 1.1 | d | J = 7.0 |

| Cyclobutyl CH | 2.0 - 2.2 | m | |

| Cyclobutyl CH₂ | 1.6 - 1.9 | m | |

| OH | Variable | br s | |

| NH₂ | Variable | br s |

Dynamic processes, such as the rotation around the C1-C2 and C2-C3 bonds, and conformational puckering of the cyclobutane (B1203170) ring, can also be studied using variable-temperature NMR experiments. Changes in the NMR spectra as a function of temperature can provide information on the energy barriers between different conformers.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. While obtaining suitable single crystals of the parent this compound might be challenging due to its flexibility and potential for hydrogen bonding leading to amorphous solids, derivatization can often facilitate crystallization.

For instance, forming a salt with a suitable acid (e.g., hydrochloride or tartrate) or creating a derivative through reaction at the amine or alcohol functional group can lead to a more ordered crystal lattice. The resulting crystal structure would unequivocally establish the relative stereochemistry of the C1 and C2 centers. If a chiral acid is used for salt formation, the absolute stereochemistry can also be determined.

The crystal structure would reveal:

Conformation: The preferred conformation of the molecule in the solid state, including the puckering of the cyclobutane ring.

Intramolecular Geometry: Precise measurements of bond lengths and angles, which can be compared with theoretical calculations.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is dictated by intermolecular forces, such as hydrogen bonding between the hydroxyl and amino groups of adjacent molecules. This provides insight into how the molecules interact with each other in the solid phase. nih.govresearchgate.net

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

Note: This table presents the kind of data that would be obtained from an X-ray crystallographic analysis and is purely illustrative.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1290 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.15 g/cm³ |

| R-factor | < 0.05 |

Theoretical and Computational Chemistry of 3 Amino 1 Cyclobutyl 2 Methylpropan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. unipd.it For 3-Amino-1-cyclobutyl-2-methylpropan-1-ol, methods like Density Functional Theory (DFT) and high-level ab initio calculations would be employed to determine its electronic structure and energetics. cdnsciencepub.comnih.gov

Electronic Structure: Calculations would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for predicting reactivity, as the lone pair of electrons on the nitrogen and oxygen atoms are key sites for chemical interactions. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, in related amino alcohols, the HOMO is often localized on the amino group, making it a primary site for electrophilic attack.

Below is a hypothetical data table illustrating the type of energetic data that would be generated for this compound compared to simpler, related molecules.

| Compound | Method | Total Electronic Energy (Hartrees) | Relative Energy (kcal/mol) |

| 3-Aminopropanol | G4 | -287.5 | 0.0 |

| Cyclobutylmethanol | B3LYP/6-31G | -310.2 | +X |

| This compound | B3LYP/6-31G | -485.8 | +Y |

Note: The values for this compound are illustrative and would need to be determined by actual quantum chemical calculations.

Investigation of Intramolecular Interactions

The structure of this compound allows for several key intramolecular interactions that dictate its three-dimensional shape and reactivity. These interactions can be effectively studied using computational methods. numberanalytics.comnumberanalytics.com

Hydrogen Bonding: The most significant intramolecular interaction in this molecule is the hydrogen bond between the hydroxyl (-OH) group (as the donor) and the amino (-NH2) group (as the acceptor). nih.gov This O-H···N interaction leads to the formation of a pseudo-cyclic structure, which stabilizes the molecule. nih.govacs.org Computational studies on linear amino alcohols have shown that the strength of this intramolecular hydrogen bond is dependent on the length of the carbon chain separating the functional groups, with a seven-membered ring often providing the strongest interaction. ustc.edu.cn For this compound, the specific geometry imposed by the cyclobutyl and methyl groups would influence the optimal bond distance and angle of this hydrogen bond.

Hyperconjugation: Natural Bond Orbital (NBO) analysis can be used to investigate hyperconjugative interactions, such as the delocalization of electron density from bonding orbitals to antibonding orbitals. nih.gov In the case of the cyclobutane (B1203170) ring, hyperconjugative interactions are known to be strengthened as the ring puckers, which contributes to the inversion barrier of the ring. nih.gov Similar interactions would be present in this compound, influencing its electronic structure and stability.

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy (kcal/mol) |

| Intramolecular Hydrogen Bond | LP (N) | σ* (O-H) | 4-6 |

| Steric Repulsion | C(cyclobutyl)-H | C(propanol)-H | > 2 |

| Hyperconjugation | σ (C-C) | σ* (C-H) | 1-2 |

Note: The stabilization energies are typical values observed in related systems and serve as estimates.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally. cdnsciencepub.com

Transition State Analysis: For any proposed reaction involving this compound, such as dehydration or cyclization, computational methods can be used to locate the transition state structure and calculate its energy. chegg.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in predicting the reaction rate. For example, computational studies on the reaction of β-amino alcohols with thionyl chloride have successfully mapped the reaction pathway, identifying the transition states for the formation of different products. cdnsciencepub.com

Reaction Coordinate Mapping: By mapping the potential energy surface along the reaction coordinate, chemists can visualize the entire pathway of a reaction, from reactants to products, including any intermediates and transition states. This provides a detailed understanding of the reaction mechanism. For reactions involving the cyclobutane ring, such as ring-opening, computational studies have been used to explore the plausible pathways and determine the associated activation energies. arxiv.orgresearchgate.net A similar approach for this compound could predict its thermal stability and decomposition pathways.

A hypothetical reaction coordinate diagram for the acid-catalyzed dehydration of this compound is presented below, illustrating the type of information that would be obtained from computational modeling.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactant + H+ | 0 |

| 2 | Protonated Alcohol | -10 |

| 3 | Transition State 1 (Water loss) | +15 |

| 4 | Carbocation Intermediate | +5 |

| 5 | Transition State 2 (Rearrangement) | +12 |

| 6 | Rearranged Carbocation | +2 |

| 7 | Product + H+ | -5 |

Note: The energy values are illustrative for a hypothetical reaction pathway.

Conformational Landscape Exploration and Energetic Preferences

Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers of the molecule. This involves rotating the single bonds in the propanol (B110389) chain and considering the puckering of the cyclobutane ring. dalalinstitute.com The cyclobutane ring itself is not planar but exists in a puckered conformation to relieve torsional strain. dalalinstitute.com

Energetic Preferences: Each identified conformer would then be subjected to geometry optimization and energy calculation using quantum chemical methods. This would result in a list of stable conformers and their relative energies, typically presented as a Boltzmann distribution at a given temperature. The global minimum energy conformer is the most populated and, therefore, most representative structure of the molecule. For amino alcohols, the most stable conformers are typically those that allow for a strong intramolecular hydrogen bond. acs.orgresearchgate.net The presence of the cyclobutyl and methyl groups would create a unique set of steric constraints, leading to a specific conformational preference for this compound.

| Conformer | Dihedral Angle (N-C-C-C) | H-Bond Distance (Å) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60° (gauche) | 1.9 | 0.0 |

| 2 | 180° (anti) | 3.5 | +2.5 |

| 3 | -60° (gauche) | 2.1 | +0.8 |

Note: The data is hypothetical and illustrates the expected outcome of a conformational analysis.

Prediction of Spectroscopic Signatures and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which is invaluable for structure elucidation and for correlating theoretical models with experimental reality. nmrdb.org

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated with good accuracy using methods like DFT. nih.govgithub.io By calculating the NMR parameters for each stable conformer and then taking a Boltzmann-weighted average, a theoretical spectrum can be generated that can be directly compared to an experimental spectrum. researchgate.net This process is a powerful tool for confirming the structure of a newly synthesized compound or for assigning the relative stereochemistry of a complex molecule.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated computationally. youtube.com This allows for the prediction of the infrared (IR) spectrum. Key vibrational modes for this compound would include the O-H and N-H stretching frequencies, which would be red-shifted due to the intramolecular hydrogen bond, and the various C-H, C-C, C-N, and C-O stretching and bending modes. docbrown.infovscht.cz Comparing the predicted spectrum with an experimental one can help to confirm the presence of specific functional groups and provide insights into the molecule's conformation. nist.gov

| Spectroscopic Parameter | Experimental Value | Calculated Value |

| ¹H NMR (δ, ppm) | ||

| -CH-OH | 3.5 | 3.6 |

| -CH₂-NH₂ | 2.8 | 2.9 |

| ¹³C NMR (δ, ppm) | ||

| -C-OH | 75.0 | 74.5 |

| -C-NH₂ | 45.0 | 45.8 |

| IR (cm⁻¹) | ||

| O-H stretch (H-bonded) | 3450 | 3465 |

| N-H stretch | 3300, 3380 | 3310, 3395 |

Note: The values are representative and based on typical results for similar functional groups.

Chemical Reactivity and Derivatization of 3 Amino 1 Cyclobutyl 2 Methylpropan 1 Ol

Reactions of the Amino Functionality

The primary amino group is a nucleophilic center and a key site for derivatization. Common reactions involving this functionality include acylation, alkylation, amidation, and reductive amination.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield N-(1-cyclobutyl-1-hydroxy-2-methylpropan-3-yl)acetamide. Selective N-acylation in the presence of the hydroxyl group is achievable under specific conditions, such as forming a mixed anhydride (B1165640) of an organic acid which then reacts preferentially with the amino group. google.com

Alkylation: The nitrogen atom can be alkylated using alkyl halides. However, direct alkylation of primary amines often leads to a mixture of mono-, di-, and even tri-alkylated products. masterorganicchemistry.com To achieve controlled mono-alkylation, methods like "borrowing hydrogen" or "hydrogen autotransfer" using alcohols as alkylating agents, often catalyzed by transition metals like ruthenium or iridium, can be employed. nih.govorganic-chemistry.org This provides a more environmentally friendly approach to synthesizing secondary amines. Another strategy involves reductive amination, as discussed below.

Amidation: While acylation leads to amides, direct amidation can also be achieved. For example, catalytic methods can couple the amine with an alcohol to form an amide, liberating dihydrogen in the process. organic-chemistry.org This offers a direct route to form an amide bond without pre-activating the carboxylic acid partner.

Reductive Amination: This is a powerful method for the controlled alkylation of the amino group. wikipedia.org The amino alcohol can react with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org This one-pot procedure is highly efficient for creating C-N bonds and avoids the over-alkylation issues associated with direct alkylation. masterorganicchemistry.com

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl derivative (Amide) |

| Alkylation | Methyl Iodide (CH₃I) | N-Methyl derivative(s) |

| Amidation | R-COOH (with catalyst) | N-Acyl derivative (Amide) |

| Reductive Amination | Acetone, NaBH₃CN | N-Isopropyl derivative |

Cyclobutyl Ring Functionalization

The cyclobutane (B1203170) ring, while generally stable, possesses inherent ring strain that can be exploited in certain chemical transformations. nih.govresearchgate.net

Ring Expansion: Carbocation rearrangements can lead to the expansion of the cyclobutane ring to a more stable cyclopentane (B165970) ring. chemistrysteps.commasterorganicchemistry.com Such a rearrangement could be initiated, for example, by treating the alcohol with a strong acid to form a carbocation at the carbinol carbon. A subsequent alkyl shift from the adjacent ring carbon would result in the formation of a five-membered ring. masterorganicchemistry.com Another method involves the diazotization of aminocyclobutanes (Demyanov rearrangement), which generates a carbocation that can rearrange. wikipedia.org

Ring Opening: The cyclobutane ring can undergo cleavage under various conditions. Hydrogenation over catalysts like nickel or platinum can lead to ring opening to form an acyclic alkane, although this typically requires more forcing conditions than for cyclopropanes. pharmaguideline.com Donor-acceptor (D-A) substituted cyclobutanes can undergo ring-opening reactions with nucleophiles like electron-rich arenes, thiols, or selenols, often catalyzed by a Lewis acid such as AlCl₃. acs.orgchemistryviews.org While the subject molecule is not a classic D-A cyclobutane, functionalization could create such a system.

Cycloaddition Reactions: Cyclobutanes can be synthesized via [2+2] cycloaddition reactions, and this principle can be applied in reverse or in further modifications. nih.govacs.orgorganicreactions.org While the saturated ring of 3-amino-1-cyclobutyl-2-methylpropan-1-ol is unlikely to participate directly in cycloadditions, derivatization to introduce unsaturation could open pathways for such reactions.

| Reaction Type | Description | Potential Outcome |

| Ring Expansion | Acid-catalyzed rearrangement | Formation of a cyclopentyl derivative |

| Ring Opening | Catalytic hydrogenation | Formation of an acyclic octane (B31449) derivative |

| Cycloaddition | Requires prior functionalization | Not directly applicable to the saturated ring |

Formation of Cyclic Derivatives

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a suitable precursor for the synthesis of heterocyclic compounds.

Oxazolidines: As a 1,3-amino alcohol, it can react with aldehydes or ketones to form six-membered 1,3-oxazinanes rather than five-membered oxazolidines, which are typically formed from 1,2-amino alcohols. The reaction involves the condensation of the amino group and the hydroxyl group with the carbonyl compound, resulting in the formation of a heterocyclic ring.

Morpholines: While morpholines are typically synthesized from 1,2-amino alcohols, derivatization of this compound could provide precursors for morpholine (B109124) synthesis. acs.orgnih.govchemrxiv.orgresearchgate.net For example, conversion of the propane-1-ol moiety to an ethanolamine (B43304) structure through oxidative cleavage and subsequent modifications could create a suitable substrate for cyclization into a morpholine ring.

Development of Prodrugs and Probes

Chemical modification of this compound is a key strategy for developing prodrugs or chemical probes to study biological systems.

Prodrugs: The amino and hydroxyl groups are ideal handles for creating bioreversible derivatives. nih.gov

Ester Prodrugs: The hydroxyl group can be esterified with amino acids. nih.gov These amino acid ester prodrugs can enhance water solubility and may be recognized by amino acid transporters, potentially improving oral absorption and targeted delivery. tandfonline.com

Carbamate Prodrugs: The amino group can be converted into a carbamate. This linkage can be designed to be cleaved by enzymes in the body, releasing the active parent drug.

Phosphate (B84403) Prodrugs: The hydroxyl group can be converted into a phosphate ester, which dramatically increases aqueous solubility and can be cleaved in vivo by phosphatases. researchgate.net

Probes: To create chemical probes for biological studies, the molecule can be tagged with a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photoreactive group. This is typically achieved by forming a stable amide or ester linkage with a derivative of the reporter group, targeting the amino or hydroxyl functionality, respectively. The choice of linker and tag depends on the specific application of the probe.

| Modification Type | Functional Group Targeted | Purpose |

| Amino Acid Ester | Hydroxyl (-OH) | Improve solubility and transport (Prodrug) |

| Carbamate | Amino (-NH₂) | Control drug release (Prodrug) |

| Phosphate Ester | Hydroxyl (-OH) | Increase aqueous solubility (Prodrug) |

| Fluorophore Conjugation | Amino (-NH₂) or Hydroxyl (-OH) | Enable visualization in biological systems (Probe) |

Applications of 3 Amino 1 Cyclobutyl 2 Methylpropan 1 Ol in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecule Synthesis

A chiral building block is a stereogenic molecule that is incorporated into a larger synthetic scheme, transferring its chirality to the final product. wikipedia.org The inherent, well-defined stereochemistry of 3-Amino-1-cyclobutyl-2-methylpropan-1-ol makes it an exemplary chiral building block, providing chemists with a reliable starting point for constructing intricate molecular architectures with high levels of stereocontrol. researchgate.netnih.gov

Non-canonical amino acids (ncAAs) are of significant interest to medicinal chemists as they can induce specific conformations in peptides and improve properties such as metabolic stability and receptor selectivity. nih.gov this compound serves as an excellent precursor for the synthesis of unique, enantiopure cyclobutyl-containing amino acids. The primary amine can be protected and the hydroxyl group oxidized to a carboxylic acid to yield the corresponding β-amino acid.

These custom amino acids can then be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov The inclusion of such sterically constrained, unnatural amino acids can stabilize peptides against enzymatic degradation and lock the peptide backbone into a desired bioactive conformation. google.com This strategy is crucial in the development of peptide-based therapeutics with enhanced longevity and efficacy. nih.gov Research has shown that amino acid analogues are critical components in exploring prebiotic peptide synthesis, highlighting the fundamental importance of such non-standard building blocks. nih.gov

| Feature of Building Block | Application in Synthesis | Resulting Molecular Class |

|---|---|---|

| Chiral Amino Alcohol Moiety | Oxidation of alcohol and protection of amine | Enantiopure Non-Canonical β-Amino Acids |

| Unique Cyclobutyl Side Chain | Incorporation into peptide sequences via SPPS | Conformationally Constrained Peptides |

| Stereochemical Integrity | Transfer of chirality to the final product | Stabilized Peptide Therapeutics |

Spirocyclic and fused ring systems are prevalent motifs in natural products and pharmaceuticals that possess unique three-dimensional structures. mdpi.com The rigid framework of this compound makes it an ideal synthon for accessing these complex topologies. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation.

The amino and hydroxyl groups can act as nucleophiles or be converted into other functional groups to facilitate intramolecular cyclization reactions. For instance, the amine could be used to form a new ring by attacking an electrophilic center appended to the cyclobutane (B1203170), leading to a fused or spirocyclic system. Methodologies for creating spirocycles often involve intramolecular reactions or cycloadditions. nih.gov The inherent strain in small ring compounds like cyclobutanes can also be exploited in unique ring-expansion or rearrangement reactions to build larger, more complex fused systems. nih.gov

A molecular scaffold is a core structure to which various functional groups can be attached. mdpi.com The defined stereochemistry and rigid conformation of this compound make it a suitable scaffold for the design of novel chiral ligands and organocatalysts. The amino and hydroxyl groups provide convenient attachment points for phosphine, pyridine, or other coordinating groups.

By modifying these functional groups, a library of bidentate or tridentate ligands can be synthesized. The cyclobutyl ring provides a rigid backbone, which is crucial for creating a well-defined chiral pocket around a metal center. This precise spatial arrangement is essential for achieving high levels of enantioselectivity in catalytic reactions. nih.gov The advantages of using amino acid-like structures as a scaffold hub include their biocompatibility and the rich options for functionalization. mdpi.com

Future Research Directions and Unexplored Avenues for 3 Amino 1 Cyclobutyl 2 Methylpropan 1 Ol

Development of Novel Stereoselective Synthetic Pathways

The synthesis of structurally complex molecules like 3-Amino-1-cyclobutyl-2-methylpropan-1-ol, which contains three stereocenters, presents a significant synthetic challenge. Future research will need to focus on developing highly controlled stereoselective methods to access all possible stereoisomers in high purity.

Current approaches to chiral cyclobutane (B1203170) synthesis often rely on methods such as [2+2] cycloadditions, ring expansion of cyclopropanes, or the functionalization of prochiral cyclobutane derivatives. rsc.org For instance, rhodium-catalyzed asymmetric 1,4-addition to cyclobutenes has proven effective for creating chiral cyclobutanes. rsc.org Another innovative approach involves the stereoselective contraction of readily available pyrrolidines to form highly substituted cyclobutanes. acs.orgnih.gov These existing strategies could be adapted for the synthesis of the target molecule.

Future synthetic explorations could focus on the following areas:

Asymmetric [2+2] Cycloaddition: Investigating the cycloaddition of ketenes with appropriately substituted alkenes or using photocatalysis to promote the heterodimerization of dissimilar acyclic enones could provide a direct route to the cyclobutane core. organic-chemistry.org

Chiral Pool Synthesis: Utilizing enantiopure starting materials derived from the chiral pool could be a viable strategy to control the stereochemistry of the side chain, which can then be appended to a pre-formed cyclobutane moiety.

Organocatalysis and Biocatalysis: The use of chiral organocatalysts or enzymes to control the stereoselectivity of key bond-forming reactions could offer an environmentally friendly and highly efficient route to specific isomers of the target compound. researchgate.net

| Proposed Synthetic Strategy | Key Advantages | Potential Challenges |

| Asymmetric [2+2] Cycloaddition | Direct formation of the cyclobutane ring. | Control of regioselectivity and diastereoselectivity. |

| Ring Contraction of Chiral Pyrrolidines | High stereoselectivity starting from accessible precursors. acs.org | Substrate scope and functional group tolerance. |

| Catalytic Asymmetric Hydroboration | Provides access to chiral functionalized cyclobutanes. nih.govresearchgate.netbohrium.com | Availability of starting gem-difluorinated cyclobutenes. |

| Functionalization of Prochiral Cyclobutanones | Stepwise introduction of stereocenters. researchgate.net | Multiple synthetic steps may reduce overall yield. |

Exploration of Unexpected Reactivity and Rearrangements

The inherent ring strain of the cyclobutane moiety, estimated at 27.5 kcal/mol, makes it susceptible to a variety of chemical transformations not typically observed in acyclic or larger ring systems. scribd.comharvard.edu This strain can be harnessed to drive unique reactions and molecular rearrangements.

Future research should investigate the reactivity of this compound under various conditions:

Thermal and Photochemical Reactions: The cyclobutane ring can undergo ring-opening or rearrangement reactions upon heating or irradiation. The presence of the amino and hydroxyl groups could influence the course of these reactions, potentially leading to novel heterocyclic or acyclic products.

Acid- and Base-Catalyzed Rearrangements: The proximity of the hydroxyl and amino groups to the strained ring could facilitate unique intramolecular cyclizations, expansions, or fragmentation pathways under acidic or basic conditions. Ring enlargement of cyclobutanes is a known synthetic route to larger carbocycles. researchgate.netmdpi.com

Transition Metal Catalysis: Transition metals could catalyze the cleavage of C-C bonds within the cyclobutane ring, leading to controlled ring-opening or cross-coupling reactions to build more complex molecular architectures.

Integration into Advanced Material Science Applications

The bifunctional nature of this compound makes it an attractive building block, or monomer, for the synthesis of advanced materials with unique properties.

Polymer Chemistry: The amino and hydroxyl groups are ideal handles for polymerization reactions, enabling the synthesis of novel polyamides, polyesters, and polyurethanes. The rigid and strained cyclobutane unit incorporated into the polymer backbone could impart interesting thermal and mechanical properties. Furthermore, cyclobutane moieties can act as "mechanophores," which are chemical units that respond to mechanical stress. acs.orgresearchgate.netduke.edunih.gov Polymers containing this scaffold could be designed as stress-responsive materials that change their properties, such as color or conductivity, or even self-heal when subjected to force. acs.orgresearchgate.net Recent advances have shown that linear cyclobutane-containing polymers can be synthesized via [2+2] photopolymerization under visible light. acs.org

Supramolecular Chemistry: Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org The hydrogen-bonding capabilities of the amine and alcohol functionalities in this compound make it an excellent candidate for constructing self-assembling systems, such as gels, liquid crystals, or molecular capsules. youtube.com These ordered structures are directed by non-covalent interactions and are central to creating smart materials and systems for molecular recognition. wikipedia.orgyoutube.com

| Application Area | Potential Role of the Compound | Desired Outcome |

| Polymer Chemistry | Monomer for polyamides, polyesters, etc. | Polymers with enhanced thermal stability and mechanical strength. |

| Stress-Responsive Materials | Backbone contains cyclobutane mechanophore. acs.orgresearchgate.net | Materials that signal damage or self-heal upon mechanical stress. acs.org |

| Supramolecular Chemistry | Building block for self-assembly. | Formation of ordered nanostructures, gels, or host-guest complexes. wikipedia.org |

Theoretical Prediction of Novel Reactivities and Spectroscopic Properties

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental investigations and saving significant laboratory time and resources. nih.gov

Future theoretical studies on this compound should include:

Conformational Analysis: Using methods like Density Functional Theory (DFT), the stable conformations of the molecule can be predicted. This is crucial as the spatial arrangement of the functional groups will dictate its reactivity and interaction with other molecules. nih.govacs.org

Prediction of Spectroscopic Data: Calculation of NMR chemical shifts, IR vibrational frequencies, and other spectroscopic properties would aid in the characterization and identification of the molecule and its reaction products.

Reaction Mechanism Simulation: Theoretical modeling can elucidate the transition states and energy barriers for the potential rearrangements and reactions discussed in section 8.2. This would provide valuable insight into which reaction pathways are most likely to occur under specific conditions. nih.gov

Design of Next-Generation Catalysts and Chiral Reagents Based on its Scaffold

Chiral amino alcohols are a well-established class of ligands and auxiliaries in asymmetric synthesis, capable of inducing high levels of stereoselectivity in a wide range of chemical transformations. The rigid cyclobutane framework of this compound, combined with its multiple stereocenters, makes it an excellent candidate for this application.

Chiral Ligands for Metal Catalysis: The amino and hydroxyl groups can coordinate to metal centers, creating a well-defined chiral environment. alfa-chemistry.com Synthesizing different stereoisomers of the molecule and screening them as ligands in reactions such as asymmetric hydrogenation, alkylation, or epoxidation could lead to the discovery of highly efficient and selective catalysts.

Chiral Auxiliaries: The molecule could be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. The rigidity of the cyclobutane scaffold could provide excellent facial discrimination, leading to high diastereoselectivity.

Organocatalysts: The amine functionality could be utilized directly in organocatalytic reactions, for example, in promoting asymmetric Mannich or Michael reactions.

Sustainable and Scalable Production Methods for Industrial Relevance

For any compound to have a significant impact, its synthesis must be amenable to large-scale production in a manner that is both economically viable and environmentally responsible. Future research must address the development of sustainable and scalable routes to this compound.

Key areas for development include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. C-H functionalization logic is one such modern strategy. baranlab.org

Catalytic Methods: Prioritizing the use of catalytic methods (metal-, organo-, or biocatalysis) over stoichiometric reagents to reduce waste and improve efficiency.

Green Solvents and Reagents: Avoiding the use of hazardous solvents and reagents, and where possible, using renewable feedstocks.

Process Optimization: Developing a robust process with simplified purification steps that can be safely and efficiently implemented on an industrial scale. This includes exploring continuous flow chemistry as an alternative to traditional batch processing.

By pursuing these unexplored avenues, the scientific community can unlock the full potential of this compound as a valuable tool in synthesis, a functional component in advanced materials, and a key element in the development of new catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.